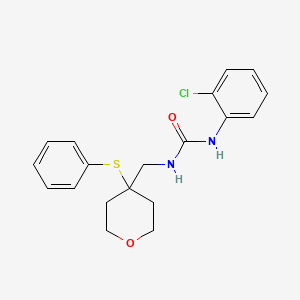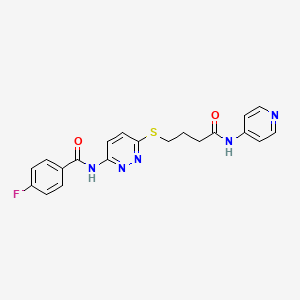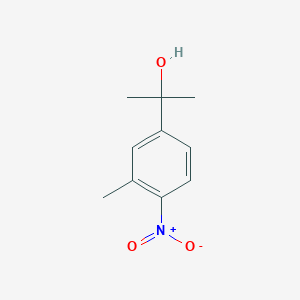
2-(3-Methyl-4-nitrophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-4-nitrophenyl)propan-2-ol is a chemical compound with the CAS Number: 148582-40-5 . It has a molecular weight of 195.22 and its IUPAC name is 2-(3-methyl-4-nitrophenyl)propan-2-ol . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for 2-(3-Methyl-4-nitrophenyl)propan-2-ol is 1S/C10H13NO3/c1-7-6-8(10(2,3)12)4-5-9(7)11(13)14/h4-6,12H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
2-(3-Methyl-4-nitrophenyl)propan-2-ol has a molecular weight of 195.22 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Applications De Recherche Scientifique
Solvatochromism and Probing Solvent Mixtures
Nitro-substituted phenolates, closely related to 2-(3-Methyl-4-nitrophenyl)propan-2-ol, exhibit solvatochromic properties, reversing solvatochromism under different solvent conditions. These compounds are useful as solvatochromic switches and probes for investigating solvent mixtures, highlighting solvent-solvent and solute-solvent interactions, with applications in understanding binary solvent synergies and polarity effects on solvatochromic behavior (Nandi et al., 2012).
Biodegradation of Environmental Pollutants
A study on Ralstonia sp. SJ98 demonstrated its capability to utilize 3-methyl-4-nitrophenol, a breakdown product of the insecticide fenitrothion and structurally similar to the compound , as a carbon and energy source. This research highlights the potential of microbial pathways for environmental remediation of nitrophenol pollutants, showcasing biodegradation and chemotaxis towards such compounds for efficient decontamination (Bhushan et al., 2000).
Chemical Synthesis and Material Science
The synthesis of 3-methylindole from o-nitroethylbenzene, involving 2-(2-nitrophenyl)-propan-1-ol, presents an economical route for producing valuable chemical intermediates from mass-produced byproducts. This research exemplifies the conversion of nitrophenol derivatives into industrially relevant compounds, underscoring the importance of such chemical transformations in material science and industrial chemistry (Shen Jia-xiang, 2008).
Biodiesel Production
The use of propan-2-ol as an acyl acceptor in lipase-mediated biodiesel production demonstrates the application of compounds like 2-(3-Methyl-4-nitrophenyl)propan-2-ol in renewable energy. This study highlights the enzymatic conversion of vegetable oils into biodiesel, showcasing the role of such alcohols in enhancing transesterification reactions for sustainable fuel production (Modi et al., 2006).
Corrosion Inhibition
Research on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic solutions reveals the potential of nitrophenyl derivatives in protecting metal surfaces. This study underscores the utility of such compounds in mitigating corrosion through adsorption and formation of protective layers on metal surfaces, contributing to the development of effective corrosion inhibitors (Hamani et al., 2017).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound. For example, H302 indicates harmful if swallowed, H312 harmful in contact with skin, H315 causes skin irritation, H319 causes serious eye irritation, H332 harmful if inhaled, and H335 may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(3-methyl-4-nitrophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-6-8(10(2,3)12)4-5-9(7)11(13)14/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGYGZSSLSVNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenyl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

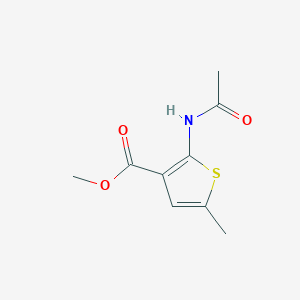
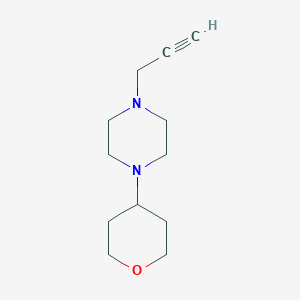
![N-(3-(benzo[d]thiazol-2-yl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2627671.png)
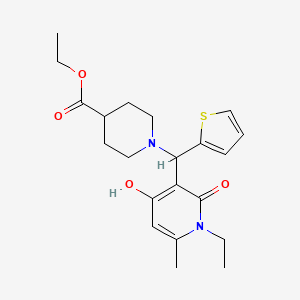
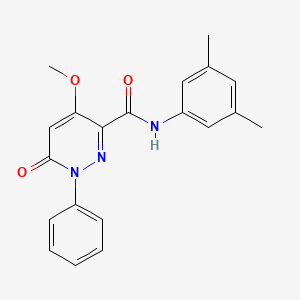
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2627677.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2627679.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B2627680.png)

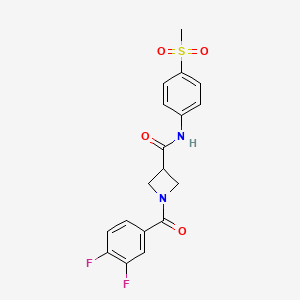
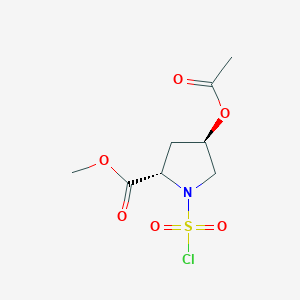
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2627688.png)
